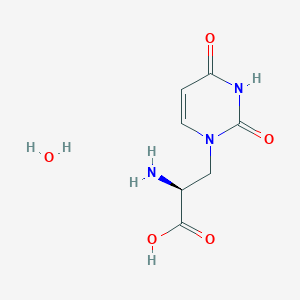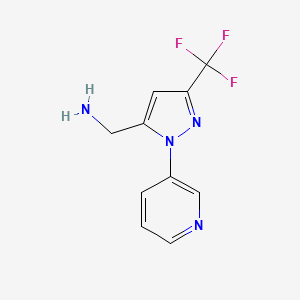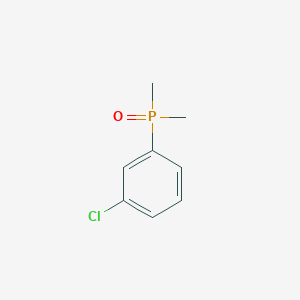
1-methyl-3-(prop-1-en-1-yl)-1H-imidazol-3-ium nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(prop-1-en-1-yl)-1H-imidazol-3-ium nitrate is an organic compound that belongs to the class of imidazolium salts. This compound is characterized by the presence of a positively charged imidazolium ring and a nitrate anion. Imidazolium salts are known for their wide range of applications, particularly in the field of ionic liquids, which are used as solvents and catalysts in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(prop-1-en-1-yl)-1H-imidazol-3-ium nitrate can be synthesized through a quaternization reaction. The process involves the reaction of 1-methylimidazole with prop-1-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting 1-methyl-3-(prop-1-en-1-yl)-1H-imidazol-3-ium bromide is then treated with silver nitrate to exchange the bromide anion with a nitrate anion, yielding the desired product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: 1-Methyl-3-(prop-1-en-1-yl)-1H-imidazol-3-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrate anion is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride; reactions are usually performed in alcohol solvents at room temperature.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents like acetonitrile or dimethyl sulfoxide at elevated temperatures.
Major Products Formed:
Oxidation: Imidazolium oxides.
Reduction: Reduced imidazolium derivatives.
Substitution: Imidazolium salts with different anions.
科学研究应用
1-Methyl-3-(prop-1-en-1-yl)-1H-imidazol-3-ium nitrate has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring ionic liquids.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable ionic complexes with various pharmaceutical agents.
Industry: Employed in electrochemical applications, such as electrolytes in batteries and supercapacitors, due to its high ionic conductivity and thermal stability.
作用机制
The mechanism of action of 1-methyl-3-(prop-1-en-1-yl)-1H-imidazol-3-ium nitrate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The positively charged imidazolium ring can interact with negatively charged biomolecules, disrupting their normal function. In biological systems, this compound can interfere with cell membrane integrity, leading to cell lysis and death. In chemical reactions, the imidazolium cation can stabilize transition states and intermediates, facilitating various catalytic processes.
相似化合物的比较
1-Methyl-3-(prop-1-en-1-yl)-1H-imidazol-3-ium nitrate can be compared with other imidazolium salts, such as:
1-Butyl-3-methylimidazolium chloride: Similar in structure but with a butyl group instead of a prop-1-en-1-yl group. It is widely used as an ionic liquid in various applications.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Contains an ethyl group and a tetrafluoroborate anion. Known for its use in electrochemical applications.
1-Methyl-3-(prop-1-en-1-yl)trisulfane: Contains a trisulfane group instead of a nitrate anion. It has different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of the imidazolium cation and nitrate anion, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
分子式 |
C7H11N3O3 |
|---|---|
分子量 |
185.18 g/mol |
IUPAC 名称 |
1-methyl-3-prop-1-enylimidazol-1-ium;nitrate |
InChI |
InChI=1S/C7H11N2.NO3/c1-3-4-9-6-5-8(2)7-9;2-1(3)4/h3-7H,1-2H3;/q+1;-1 |
InChI 键 |
XOHRGXLJGIKPFN-UHFFFAOYSA-N |
规范 SMILES |
CC=CN1C=C[N+](=C1)C.[N+](=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (4aR,6R,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B11751140.png)
![1-(Benzo[d]thiazol-4-yl)ethanone](/img/structure/B11751147.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11751149.png)

![1-(6-Amino-2,3-dihydro-4h-benzo[b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B11751173.png)



![N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11751188.png)


![Rel-(1r,5s,6r)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B11751210.png)
![1,3-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11751219.png)
amine](/img/structure/B11751223.png)
